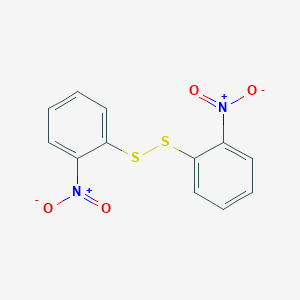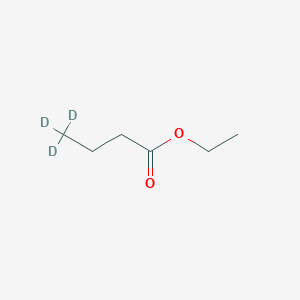
Ethyl 4,4,4-trideuteriobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to ethyl 4,4,4-trideuteriobutanoate, such as ethyl (R)-4-chloro-3-hydroxybutanoate, has been studied using recombinant Escherichia coli expressing secondary alcohol dehydrogenase, demonstrating the potential for bio-based production methods (Hiroaki Yamamoto, A. Matsuyama, & Yoshinori Kobayashi, 2002). Similarly, ethyl (E)-4,4,4-trifluorobut-2-enoate undergoes specific chemical reactions to form derivatives, suggesting a pathway that could be adapted for trideuteriobutanoate synthesis (D. Bonnet‐Delpon, Abdelhakim Chennoufi, & M. Rock, 2010).
Molecular Structure Analysis
Molecular structure analysis often involves understanding the stereochemistry and electronic distribution within the molecule. Studies on related compounds, such as enzymatic synthesis of enantiomers of ethyl 4-cyano-3-hydroxybutanoate, offer insights into the chiral centers and molecular configuration that could apply to ethyl 4,4,4-trideuteriobutanoate (J. Jin & Jie Zhang, 2011).
Chemical Reactions and Properties
Ethyl 4,4,4-trideuteriobutanoate can participate in a variety of chemical reactions, including cycloadditions, reductions, and transformations into other valuable chemical entities. These reactions are fundamental for the compound's utility in synthetic organic chemistry and medicinal chemistry. For instance, the microbial reduction of ethyl 4-chloro-3-oxobutanoate to ethyl-4-chloro-3-hydroxybutanoate showcases the type of reactions that might be relevant for trideuteriobutanoate (S. Shimizu et al., 1990).
Aplicaciones Científicas De Investigación
Chemical Detection and Analysis
Ethylene and Ethylene Oxide Sterilization : Ethylene and ethylene oxide (EO) derivatives, like Ethyl 4,4,4-trideuteriobutanoate, are pivotal in sterilization processes, particularly for medical devices. Ethylene oxide's effectiveness in sterilization stems from its broad-spectrum antimicrobial activity, which includes bacteria, viruses, and fungi. The review by Mendes et al. (2007) delves into EO's action mechanism, toxicity, and the development of safer, more efficient sterilization cycles, emphasizing the scientific community's role in enhancing EO application through research on diffusion in various substrates under different conditions (Mendes, Brandão, & Silva, 2007).
Biodegradation of Ethyl Tert-Butyl Ether (ETBE) : The degradation and environmental fate of ethyl tert-butyl ether, a gasoline oxygenate similar in structure to potential derivatives of Ethyl 4,4,4-trideuteriobutanoate, have been explored. Thornton et al. (2020) present a comprehensive review on the aerobic biodegradation pathways and microbial interactions of ETBE in soil and groundwater, highlighting the role of specific microbial enzymes and the potential for bioremediation strategies. This research underscores the environmental considerations of ethyl compound usage and the importance of understanding their biodegradation mechanisms (Thornton et al., 2020).
Health and Safety Considerations
- Hazards of Ethyl Compounds : The review by Field and Lang (1988) on urethane, another ethyl compound, outlines the compound's carcinogenic potential in animal models, its absorption through the skin, and the resultant health hazards. This research is crucial for laboratory safety protocols and emphasizes the necessity of handling precautions for ethyl compounds, including Ethyl 4,4,4-trideuteriobutanoate, in research settings (Field & Lang, 1988).
Safety And Hazards
The specific safety and hazard information for Ethyl 4,4,4-trideuteriobutanoate is not available in the retrieved data. It’s always important to handle all chemical compounds with appropriate safety measures.
Direcciones Futuras
The future directions for the use of Ethyl 4,4,4-trideuteriobutanoate are not specified in the retrieved data. As a research chemical, its potential applications would depend on the outcomes of ongoing and future scientific studies.
Please note that this information is based on the available data and there might be more recent studies or data related to Ethyl 4,4,4-trideuteriobutanoate that are not included in this analysis.
Propiedades
IUPAC Name |
ethyl 4,4,4-trideuteriobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNCKNCVKJNDBV-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,4,4-trideuteriobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

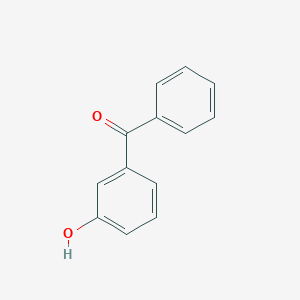
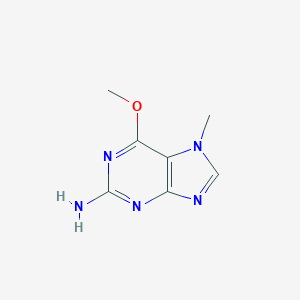
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
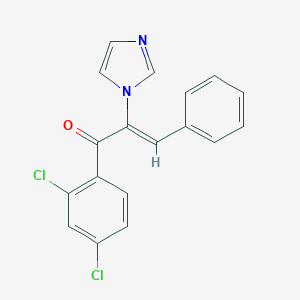

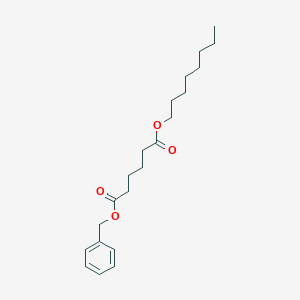
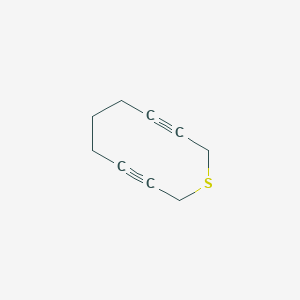
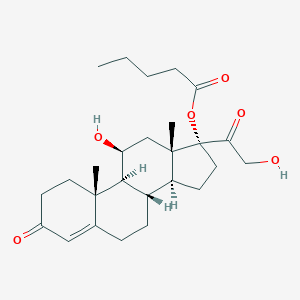
![4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B44170.png)
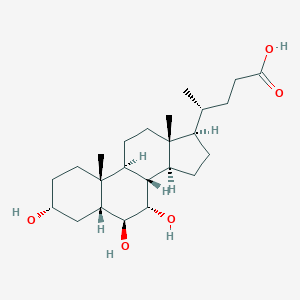

![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)
![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)
